4-Cycloheptylmorpholine

描述

BenchChem offers high-quality 4-Cycloheptylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cycloheptylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

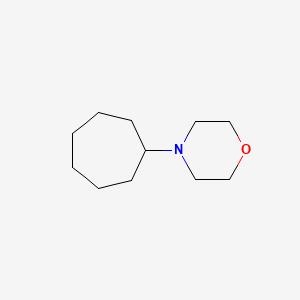

Structure

3D Structure

属性

IUPAC Name |

4-cycloheptylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-4-6-11(5-3-1)12-7-9-13-10-8-12/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANBWYYAUQHQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550439 | |

| Record name | 4-Cycloheptylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39198-79-3 | |

| Record name | 4-Cycloheptylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39198-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cycloheptylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 4-Cycloheptylmorpholine from Cycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-cycloheptylmorpholine, a valuable scaffold in medicinal chemistry, starting from the readily available cycloheptanone. The core of this guide focuses on the highly efficient and widely applicable reductive amination reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and present a thorough characterization of the final product. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering insights into experimental design, reaction optimization, and product validation.

Introduction: The Significance of the Morpholine Moiety in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic character and a pKa value that promotes solubility and permeability across biological membranes, make it an attractive component in the design of novel therapeutics.[1] N-substituted morpholines, in particular, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[2] The cycloheptyl group, a seven-membered carbocycle, can impart favorable lipophilicity and conformational flexibility to a molecule. The combination of these two moieties in 4-cycloheptylmorpholine presents a promising building block for the exploration of new chemical space in drug discovery programs. This guide will provide a detailed and practical route to this valuable compound.

Synthetic Strategy: Reductive Amination

The most direct and efficient method for the synthesis of 4-cycloheptylmorpholine from cycloheptanone is through a one-pot reductive amination.[3] This powerful transformation involves the initial reaction of a carbonyl compound (cycloheptanone) with an amine (morpholine) to form an enamine intermediate, which is then reduced in situ to the desired amine product.[4]

Mechanism of Reductive Amination

The reductive amination process can be conceptually divided into two key steps:

-

Enamine Formation: Cycloheptanone reacts with morpholine, a secondary amine, in a condensation reaction to form the corresponding enamine, 4-(1-cyclohepten-1-yl)morpholine. This reaction is typically catalyzed by a trace amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the morpholine nitrogen.[5] The resulting hemiaminal intermediate then undergoes dehydration to yield the stable enamine.

-

Reduction of the Enamine: The enamine intermediate is then reduced to the final saturated amine, 4-cycloheptylmorpholine. This reduction can be achieved using various reducing agents. While catalytic hydrogenation is a viable option, milder hydride reagents are often preferred for their operational simplicity and functional group tolerance.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a particularly effective reagent for this purpose due to its mildness and selectivity for reducing iminium ions and enamines over ketones and aldehydes.[6]

Caption: General workflow for the synthesis of 4-Cycloheptylmorpholine.

Detailed Experimental Protocol

This protocol is based on established procedures for reductive amination and is optimized for the synthesis of 4-cycloheptylmorpholine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Cycloheptanone | Reagent | Major Chemical Supplier |

| Morpholine | Reagent | Major Chemical Supplier |

| Sodium Triacetoxyborohydride (STAB) | Reagent | Major Chemical Supplier |

| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | In-house preparation |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Major Chemical Supplier |

| Diethyl Ether | Reagent | Major Chemical Supplier |

| Hexanes | Reagent | Major Chemical Supplier |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cycloheptanone (5.61 g, 50 mmol) and anhydrous dichloromethane (100 mL).

-

Addition of Morpholine: While stirring the solution at room temperature, add morpholine (4.36 g, 50 mmol).

-

Addition of Reducing Agent: To the resulting solution, add sodium triacetoxyborohydride (12.7 g, 60 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Workup: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir the mixture vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-cycloheptylmorpholine as a colorless oil.

Characterization of 4-Cycloheptylmorpholine

The identity and purity of the synthesized 4-cycloheptylmorpholine should be confirmed by a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.7 (t, 4H, -O-CH₂-), ~2.5 (t, 4H, -N-CH₂-), ~2.4 (m, 1H, -N-CH-), ~1.8-1.2 (m, 12H, cycloheptyl protons). |

| ¹³C NMR (CDCl₃) | δ (ppm): ~67 (-O-CH₂-), ~65 (-N-CH-), ~51 (-N-CH₂-), ~30-25 (cycloheptyl carbons). |

| IR (neat) | ν (cm⁻¹): ~2920, 2850 (C-H stretching), ~1115 (C-O-C stretching). |

| Mass Spec. (EI) | m/z: 183 (M⁺), prominent fragments from the loss of parts of the cycloheptyl and morpholine rings. |

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and the specific instrument used.

Safety and Handling Precautions

-

Cycloheptanone and Morpholine: These reagents are irritants and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle in a dry environment and quench carefully.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

Conclusion

This technical guide has outlined a reliable and efficient synthesis of 4-cycloheptylmorpholine from cycloheptanone via reductive amination. The provided protocol, grounded in established chemical principles, offers a clear pathway for researchers to access this valuable building block for drug discovery and other applications. The detailed characterization data provides a benchmark for product validation, ensuring the integrity of the synthesized material for subsequent studies.

References

-

Organic Syntheses Procedure. 1-morpholino-1-cyclohexene. Available from: [Link]

-

MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available from: [Link]

-

ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link]

-

SpectraBase. 4-(Cyclohexylmethyl)morpholine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

NIH. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Available from: [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. Available from: [Link]

-

National Institute of Standards and Technology. Morpholine, 4-methyl- - the NIST WebBook. Available from: [Link]

-

Organic Syntheses Procedure. 2-methyl-4-hydroxyquinoline. Available from: [Link]

-

MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Available from: [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Available from: [Link]

-

Chemistry Stack Exchange. What is the product when cyclohexanone reacts with morpholine?. Available from: [Link]

-

National Institute of Standards and Technology. Morpholine, 4-(1-cyclohexen-1-yl)- - the NIST WebBook. Available from: [Link]

-

ResearchGate. FT-IR spectra of pure alkaloids present in poppy. A: morphine sulphate, B. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

SpectraBase. 4-(1-Cyclopenten-1-yl)morpholine - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

National Institute of Standards and Technology. Morpholine, 4-(oxiranylmethyl)- - the NIST WebBook. Available from: [Link]

-

National Institute of Standards and Technology. Caryophyllene - the NIST WebBook. Available from: [Link]

-

National Institute of Standards and Technology. Cyclohexene, 4-methyl- - the NIST WebBook. Available from: [Link]

Sources

- 1. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 2. youtube.com [youtube.com]

- 3. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. organicreactions.org [organicreactions.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

Introduction: The Significance of the Morpholine Scaffold in Modern Chemistry

An In-depth Technical Guide to 4-Cycloheptylmorpholine: Synthesis, Structural Elucidation, and Physicochemical Properties

4-Cycloheptylmorpholine is a tertiary amine and a derivative of the morpholine heterocyclic ring system. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a highly valued scaffold in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including a pKa that renders it largely protonated at physiological pH and its ability to improve aqueous solubility and metabolic stability, make it a "privileged" structure in the design of bioactive molecules.[3] The incorporation of a cycloheptyl group, a seven-membered carbocyclic moiety, introduces a significant lipophilic and sterically defined component. This guide provides a comprehensive overview of the chemical properties, a validated synthetic protocol, and the analytical methodologies required for the unambiguous structural elucidation of 4-Cycloheptylmorpholine, tailored for researchers and professionals in organic synthesis and drug development.

Physicochemical and Structural Properties

4-Cycloheptylmorpholine is a distinct chemical entity characterized by the fusion of a flexible seven-membered aliphatic ring to the nitrogen atom of the morpholine core. This structure imparts specific properties that are crucial for its application and handling.[4] A summary of its key properties is presented below.

| Property | Value / Description | Source |

| IUPAC Name | 4-cycloheptylmorpholine | N/A |

| Synonyms | N-Cycloheptylmorpholine | [4] |

| CAS Number | 39198-79-3 | [4] |

| Molecular Formula | C₁₁H₂₁NO | [4] |

| Molecular Weight | 183.29 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Solubility | Moderately soluble in polar solvents | [4] |

| InChI Key | OANBWYYAUQHQFP-UHFFFAOYSA-N | [4] |

Synthesis of 4-Cycloheptylmorpholine via Reductive Amination

The most efficient and widely adopted method for synthesizing tertiary amines like 4-Cycloheptylmorpholine is the direct reductive amination of a ketone with a secondary amine. This one-pot reaction combines high atom economy with operational simplicity, making it a preferred route in both academic and industrial settings.[6] The mechanism involves the initial formation of an enamine intermediate from the condensation of cycloheptanone and morpholine, which is then reduced in situ to the target amine.

Causality in Experimental Design:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent, particularly effective for the reduction of iminium ions and enamines in the presence of ketones. Its tolerance for weakly acidic conditions prevents side reactions and allows the reaction to proceed smoothly in a one-pot fashion.

-

Catalyst: A catalytic amount of a weak acid, such as acetic acid, is used to facilitate the initial condensation step by protonating the carbonyl oxygen of cycloheptanone, thereby activating it for nucleophilic attack by morpholine.[7]

-

Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal as they are inert to the reaction conditions and effectively solubilize the reactants and intermediates.

Experimental Workflow: Synthesis of 4-Cycloheptylmorpholine

Caption: Synthetic workflow for 4-Cycloheptylmorpholine.

Step-by-Step Laboratory Protocol:

-

Reaction Setup: To a solution of cycloheptanone (1.0 eq) and morpholine (1.1 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂), add glacial acetic acid (0.1 eq).

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes to facilitate enamine formation. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any initial exotherm with a water bath.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-Cycloheptylmorpholine as a pure compound.

Structural Elucidation: A Multi-Technique Approach

Confirming the structure of a synthesized molecule is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to provide orthogonal data points, each interrogating a different aspect of the molecular structure. For 4-Cycloheptylmorpholine, ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential.

Logical Flow of Structural Analysisdot

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 39198-79-3: 4-Cycloheptylmorpholine | CymitQuimica [cymitquimica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Signature of 4-Cycloheptylmorpholine: A Technical Guide for Researchers

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with morpholine scaffolds, a deep understanding of their spectroscopic characteristics is not merely academic—it is a foundational requirement for advancing research. This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Cycloheptylmorpholine, a molecule of interest in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established principles of NMR, IR, and MS to present a predictive yet robust characterization. The methodologies and interpretations detailed herein are designed to serve as a practical reference for laboratory work, offering insights grounded in both theoretical knowledge and field-proven experience.

Molecular Structure and Expected Spectroscopic Behavior

4-Cycloheptylmorpholine is a tertiary amine featuring a morpholine ring N-substituted with a cycloheptyl group. This structure dictates a unique spectroscopic fingerprint, which we will explore in detail. The morpholine moiety, with its ether and amine functionalities, and the flexible seven-membered cycloheptyl ring will each contribute distinct signals in NMR, IR, and MS analyses. Understanding these contributions is key to confirming the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Cycloheptylmorpholine, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 4-Cycloheptylmorpholine is expected to show distinct signals for the protons on the morpholine ring and the cycloheptyl group.

-

Morpholine Protons: The morpholine ring contains two sets of chemically non-equivalent methylene protons. The protons on the carbons adjacent to the oxygen atom (O-CH₂) will be deshielded and are expected to resonate downfield, typically in the range of 3.6-3.8 ppm . These will likely appear as a triplet or a more complex multiplet due to coupling with the adjacent N-CH₂ protons. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) will resonate further upfield, around 2.4-2.6 ppm , and will also likely appear as a triplet or multiplet.

-

Cycloheptyl Protons: The cycloheptyl ring protons will present a more complex set of overlapping signals in the upfield region of the spectrum, generally between 1.2 and 2.5 ppm . The proton on the carbon directly attached to the morpholine nitrogen (the methine proton) will be the most downfield of this group, likely around 2.3-2.5 ppm , and will appear as a multiplet due to coupling with the adjacent methylene protons on the cycloheptyl ring. The remaining methylene protons of the cycloheptyl ring will produce a broad, complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Cycloheptylmorpholine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| O-CH ₂ (Morpholine) | 3.6 - 3.8 | t or m |

| N-CH ₂ (Morpholine) | 2.4 - 2.6 | t or m |

| N-CH (Cycloheptyl) | 2.3 - 2.5 | m |

| CH ₂ (Cycloheptyl) | 1.2 - 1.9 | m |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

-

Morpholine Carbons: The carbons of the morpholine ring will show two distinct signals. The carbons adjacent to the oxygen (O-CH₂) are expected in the 67-69 ppm region. The carbons adjacent to the nitrogen (N-CH₂) will appear further upfield, around 50-52 ppm .

-

Cycloheptyl Carbons: The carbon of the cycloheptyl ring directly attached to the nitrogen (methine carbon) will be the most downfield of the cycloalkyl carbons, predicted to be in the 65-68 ppm range. The remaining methylene carbons of the cycloheptyl ring will have signals in the upfield region, typically between 25 and 35 ppm . Due to the flexibility of the seven-membered ring, some of these signals may overlap.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Cycloheptylmorpholine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| O -CH₂ (Morpholine) | 67 - 69 |

| N -CH₂ (Morpholine) | 50 - 52 |

| N-C H (Cycloheptyl) | 65 - 68 |

| C H₂ (Cycloheptyl) | 25 - 35 |

Experimental Protocol: NMR Data Acquisition

A robust NMR dataset for 4-Cycloheptylmorpholine can be acquired using a standard 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, especially for the complex cycloheptyl moiety, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of 4-Cycloheptylmorpholine will be dominated by absorptions from C-H, C-N, and C-O bonds.

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region will be present due to the C-H stretching vibrations of the methylene and methine groups in both the cycloheptyl and morpholine rings.

-

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is expected to appear in the 1150-1250 cm⁻¹ region. This is often a medium to strong band.

-

C-O-C Stretching: The characteristic C-O-C stretching of the ether linkage in the morpholine ring will result in a strong absorption band, typically in the range of 1110-1130 cm⁻¹ .

-

C-H Bending: Bending vibrations for the CH₂ groups will be observed in the 1440-1480 cm⁻¹ region.

Table 3: Predicted Key IR Absorption Bands for 4-Cycloheptylmorpholine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (Aliphatic) | 2850 - 3000 | Strong |

| C-N (Tertiary Amine) | 1150 - 1250 | Medium-Strong |

| C-O-C (Ether) | 1110 - 1130 | Strong |

| C-H Bending (CH₂) | 1440 - 1480 | Medium |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a solid or liquid sample.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): For 4-Cycloheptylmorpholine (C₁₁H₂₁NO), the calculated monoisotopic mass is approximately 183.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z 183 would be expected, although it may be weak depending on the stability of the ion. In softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule [M+H]⁺ at m/z 184 would be the prominent peak.

-

Fragmentation Pattern: The fragmentation of 4-Cycloheptylmorpholine will likely be initiated by the cleavage of bonds adjacent to the nitrogen atom.

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen. This could lead to the loss of a C₆H₁₁ radical from the cycloheptyl group, resulting in a fragment at m/z 100 . This fragment, corresponding to the morpholinomethyl cation, is often a very stable and abundant ion in the mass spectra of N-alkylated morpholines.

-

Ring Opening of Morpholine: Fragmentation of the morpholine ring itself can also occur, leading to various smaller fragments.

-

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization:

-

GC-MS: Electron Ionization (EI) is typically used.

-

LC-MS: Electrospray Ionization (ESI) is the most common method for polar molecules like 4-Cycloheptylmorpholine.

-

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the efficient and accurate structural confirmation of 4-Cycloheptylmorpholine.

Caption: Integrated workflow for the structural characterization of 4-Cycloheptylmorpholine.

Conclusion

The spectroscopic characterization of 4-Cycloheptylmorpholine is a critical step in its utilization for research and development. This guide provides a comprehensive, albeit predictive, overview of the expected NMR, IR, and MS data. By following the outlined experimental protocols and using the predicted spectral data as a reference, researchers can confidently identify and characterize this molecule. The synergy of these three spectroscopic techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of subsequent studies.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Reich, H. J. (2021). Structure Determination using Spectroscopic Methods. University of Wisconsin. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

An In-Depth Technical Guide to the Physicochemical Profile of 4-Cycloheptylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cycloheptylmorpholine is a tertiary amine featuring a cycloheptyl moiety attached to the nitrogen atom of a morpholine ring. This unique structural combination imparts specific physicochemical characteristics that are of significant interest in medicinal chemistry and drug development. The morpholine ring is a common scaffold in numerous approved drugs, valued for its favorable properties such as metabolic stability and aqueous solubility. The addition of the bulky, lipophilic cycloheptyl group modulates these properties, influencing the compound's solubility, lipophilicity, and potential for intermolecular interactions. A thorough understanding of its physical properties, including melting and boiling points, is fundamental for its application in synthesis, formulation, and as a building block for more complex bioactive molecules. This guide provides a comprehensive overview of the available data and predictive methodologies for characterizing 4-Cycloheptylmorpholine.

Introduction: The Significance of 4-Cycloheptylmorpholine in Medicinal Chemistry

The morpholine heterocycle is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. Its presence often confers advantageous pharmacokinetic properties, including improved metabolic stability and enhanced aqueous solubility, which are critical for oral bioavailability. The nitrogen atom of the morpholine ring is basic, allowing for salt formation to further improve solubility and handling.

The incorporation of a cycloheptyl group at the 4-position of the morpholine ring introduces a significant lipophilic component to the molecule. This modification is a common strategy in medicinal chemistry to enhance a compound's affinity for biological targets by increasing van der Waals interactions within hydrophobic pockets of proteins. However, this increased lipophilicity can also impact solubility and other key physicochemical parameters. Therefore, a detailed understanding of the physical properties of 4-Cycloheptylmorpholine is essential for its effective utilization in the design and development of new chemical entities.

Physicochemical Properties of 4-Cycloheptylmorpholine

A comprehensive search of available scientific literature and chemical databases for experimentally determined physical properties of 4-Cycloheptylmorpholine (CAS RN: 39198-79-3) did not yield specific values for its melting and boiling points. This suggests that while the compound is available commercially as a building block, its detailed physical characterization may not be widely published. Chemical suppliers describe it as a colorless to pale yellow liquid or solid, indicating that its melting point is likely near ambient temperature.[1]

In the absence of experimental data, computational methods can provide valuable estimations of these key physical properties. These predictions are based on the molecule's structure and are derived from quantitative structure-property relationship (QSPR) models.

Predicted Physicochemical Properties

The following table summarizes the predicted physical properties of 4-Cycloheptylmorpholine using established computational models. It is crucial to note that these are estimations and should be used as a guide, with experimental verification being the gold standard.

| Property | Predicted Value | Method |

| Melting Point | Not readily available through standard prediction models | - |

| Boiling Point | ~250-270 °C (at 760 mmHg) | Group Contribution Methods |

| Molecular Weight | 183.31 g/mol | - |

| Molecular Formula | C₁₁H₂₁NO | - |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Various predictive models |

| pKa (of the conjugate acid) | ~7.5 - 8.5 | Various predictive models |

Note on Predictions: Boiling point predictions for organic molecules are influenced by factors such as molecular weight, intermolecular forces (van der Waals forces, dipole-dipole interactions), and molecular shape. For 4-Cycloheptylmorpholine, the non-polar cycloheptyl group contributes significantly to its molecular weight and surface area, leading to stronger van der Waals forces and a relatively high predicted boiling point. Melting point prediction is more complex as it depends on the efficiency of crystal lattice packing, which is difficult to predict from the 2D structure alone.

Structural and Conformational Analysis

The physicochemical properties of 4-Cycloheptylmorpholine are intrinsically linked to its three-dimensional structure and conformational flexibility.

Figure 1: 2D representation of the chemical structure of 4-Cycloheptylmorpholine.

The morpholine ring typically adopts a chair conformation, which minimizes steric strain. The cycloheptyl ring is highly flexible, with several low-energy conformations possible (e.g., chair, boat, twist-chair, twist-boat). The linkage between the nitrogen of the morpholine and the cycloheptyl ring allows for rotation, further increasing the conformational landscape of the molecule. This flexibility can be advantageous in drug design, allowing the molecule to adapt its shape to fit into a binding site.

Experimental Determination of Physical Properties: Methodologies

For researchers requiring precise values for the melting and boiling points of 4-Cycloheptylmorpholine, the following experimental protocols are recommended.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube, digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of 4-Cycloheptylmorpholine

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry 4-Cycloheptylmorpholine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block or oil bath of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation apparatus (e.g., micro-distillation setup)

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Boiling chips

-

Sample of 4-Cycloheptylmorpholine

Protocol:

-

Apparatus Setup: A small volume of 4-Cycloheptylmorpholine is placed in a distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This stable temperature is the boiling point at the recorded atmospheric pressure.

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Cycloheptylmorpholine for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of Solubility in Advancing Morpholine-Based Therapeutics

In the landscape of modern drug discovery, the morpholine scaffold has emerged as a "privileged structure," lauded for its ability to impart favorable physicochemical and metabolic properties to bioactive molecules.[1][2] Its incorporation into drug candidates often leads to improved aqueous solubility, enhanced receptor-binding affinity, and a more desirable pharmacokinetic profile.[3][4] 4-Cycloheptylmorpholine, a tertiary amine featuring this key heterocycle appended with a bulky, lipophilic cycloheptyl group, represents a compound of significant interest at the intersection of synthetic chemistry and medicinal research.

The journey of a promising compound from the laboratory bench to a potential therapeutic is fraught with challenges, with poor solubility being a primary cause of attrition.[5][6][7] Understanding the solubility characteristics of a molecule like 4-Cycloheptylmorpholine in a diverse range of organic solvents is not merely an academic exercise; it is a critical step in its physicochemical characterization that dictates its viability for synthesis, purification, formulation, and ultimately, its biological activity.[8][9][10]

This in-depth technical guide provides a comprehensive overview of the solubility profile of 4-Cycloheptylmorpholine. Moving beyond a simple tabulation of data, this document, designed for researchers, scientists, and drug development professionals, delves into the theoretical underpinnings of its solubility, offers practical, step-by-step protocols for its experimental determination, and discusses the application of in-silico predictive tools.

I. Physicochemical Profile and Predicted Solubility of 4-Cycloheptylmorpholine

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 4-Cycloheptylmorpholine, its solubility is a nuanced balance between the polar morpholine ring and the nonpolar cycloheptyl substituent.

Molecular Structure:

-

Morpholine Ring: The morpholine moiety, with its ether oxygen and tertiary amine nitrogen, introduces polarity to the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, a key interaction for solubility in protic solvents.

-

Cycloheptyl Group: This large, nonpolar alkyl ring significantly contributes to the molecule's lipophilicity (fat-solubility). This group will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

Based on these structural features, we can predict the qualitative solubility of 4-Cycloheptylmorpholine across different classes of organic solvents, guided by the principle of "like dissolves like."

Table 1: Predicted Qualitative Solubility of 4-Cycloheptylmorpholine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble to Soluble | The morpholine ring's ability to accept hydrogen bonds from the solvent's hydroxyl group will promote solubility. However, the large cycloheptyl group may limit high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble to Very Soluble | These solvents can engage in dipole-dipole interactions with the polar morpholine ring. The absence of a strong hydrogen-bonding network in the solvent allows for easier accommodation of the nonpolar cycloheptyl group. |

| Weakly Polar | Dichloromethane, Chloroform, Ethyl Acetate | Soluble to Very Soluble | These solvents offer a good balance of polarity to interact with the morpholine ring and nonpolar character to solvate the cycloheptyl group. |

| Nonpolar | Toluene, Hexane, Cyclohexane | Slightly Soluble to Soluble | The large, nonpolar cycloheptyl group will be the primary driver of solubility in these solvents. The polar morpholine head may limit miscibility, especially in highly nonpolar solvents like hexane. |

It is imperative to note that these are predictions. The actual quantitative solubility can be influenced by factors such as temperature, crystalline form of the solute, and the presence of impurities. Therefore, experimental determination is essential for accurate characterization.

II. Experimental Determination of Solubility: Protocols and Best Practices

A thorough understanding of a compound's solubility requires empirical data. The following section provides detailed protocols for determining the thermodynamic and kinetic solubility of 4-Cycloheptylmorpholine.

A. Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature.[11][12][13]

Objective: To determine the equilibrium concentration of 4-Cycloheptylmorpholine in a selection of organic solvents at a specified temperature.

Materials:

-

4-Cycloheptylmorpholine (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a Nuclear Magnetic Resonance (NMR) spectrometer.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 4-Cycloheptylmorpholine to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and maintained.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A 24-hour incubation is a good starting point, with samples taken at 24 and 48 hours to confirm that the concentration is no longer changing.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification: Analyze the concentration of 4-Cycloheptylmorpholine in the filtered supernatant using a validated analytical method such as HPLC or qNMR.[15][16][17][18][19][20][21][22][23]

Diagram of the Shake-Flask Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

B. Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility assays are often used in early drug discovery to quickly assess the solubility of a large number of compounds.[24][25][26] These methods measure the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when diluted into an aqueous or organic medium.

Objective: To rapidly determine the kinetic solubility of 4-Cycloheptylmorpholine in a panel of solvents.

Materials:

-

4-Cycloheptylmorpholine stock solution in DMSO

-

Selected organic solvents

-

96-well microtiter plates

-

Automated liquid handler (optional, but recommended for high throughput)

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

-

Plate shaker

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-Cycloheptylmorpholine in DMSO (e.g., 10 mM).

-

Plate Preparation: Add the desired organic solvents to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells. The addition of the DMSO solution will induce precipitation if the compound's solubility limit is exceeded.

-

Incubation and Mixing: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Detection: Measure the turbidity of each well using a nephelometer (light scattering) or, after filtering, measure the absorbance of the supernatant using a UV-Vis plate reader.[27]

Diagram of the Kinetic Solubility Workflow:

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. labinsights.nl [labinsights.nl]

- 10. Solubility and its Importance.pptx [slideshare.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pharmaguru.co [pharmaguru.co]

- 21. researchgate.net [researchgate.net]

- 22. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 23. researchgate.net [researchgate.net]

- 24. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 26. researchgate.net [researchgate.net]

- 27. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

4-Cycloheptylmorpholine (CAS No. 39198-79-3): A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 4-Cycloheptylmorpholine, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's identification, synthesis, characterization, and prospective applications, underpinned by established scientific principles.

Compound Identification and Chemical Abstract Service (CAS) Registration

4-Cycloheptylmorpholine is uniquely identified by the Chemical Abstracts Service with the CAS number 39198-79-3 .[1] This registration ensures unambiguous identification in scientific literature and chemical databases. The compound is also known by its systematic name, N-Cycloheptylmorpholine.

The molecular structure consists of a morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, substituted at the nitrogen atom with a cycloheptyl group. This combination imparts specific physicochemical properties that are of interest in synthetic and medicinal chemistry.[1]

Key Identifiers and Properties:

| Identifier/Property | Value | Source |

| CAS Number | 39198-79-3 | CymitQuimica[1] |

| Molecular Formula | C₁₁H₂₁NO | CymitQuimica[1] |

| Synonyms | N-Cycloheptylmorpholine, Morpholine, 4-Cycloheptyl- | CymitQuimica[1] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[1] |

| Solubility | Moderately soluble in polar solvents | CymitQuimica[1] |

Synthesis of 4-Cycloheptylmorpholine: Methodologies and Mechanistic Insights

The synthesis of 4-Cycloheptylmorpholine can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and reliable methods are reductive amination and direct N-alkylation.

Method A: Reductive Amination of Cycloheptanone with Morpholine

This is a highly efficient one-pot procedure that involves the formation of an enamine intermediate from cycloheptanone and morpholine, which is then reduced in situ to the desired product.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cycloheptanone (1.0 eq.), morpholine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.02 eq.) in a suitable solvent such as toluene.

-

Enamine Formation: The reaction mixture is heated to reflux, and the water formed is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by TLC until the starting ketone is consumed.

-

Reduction: After cooling the reaction mixture to room temperature, a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise. The mixture is stirred at room temperature or slightly elevated temperature until the enamine is fully reduced.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-Cycloheptylmorpholine.

-

The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the formation of the enamine by removing the water byproduct.

-

p-Toluenesulfonic acid acts as a catalyst to protonate the carbonyl oxygen of cycloheptanone, thereby activating it for nucleophilic attack by morpholine.[2][3]

-

Sodium triacetoxyborohydride is a milder reducing agent compared to sodium borohydride and is often preferred for reductive aminations as it can be added directly to the reaction mixture containing the acid catalyst.

Caption: Reductive amination workflow for 4-Cycloheptylmorpholine synthesis.

Method B: N-Alkylation of Morpholine with a Cycloheptyl Halide

This classical approach involves the direct alkylation of the secondary amine of morpholine with a suitable cycloheptyl halide (e.g., cycloheptyl bromide) in the presence of a base.

-

Reaction Setup: In a round-bottom flask, dissolve morpholine (1.0 eq.) and a suitable base (e.g., potassium carbonate, K₂CO₃, 2.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Alkylating Agent: To this stirring suspension, add cycloheptyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction: The reaction mixture is then heated to a suitable temperature (e.g., 60-80 °C) and stirred until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any remaining salts and unreacted morpholine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

-

A base is required to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct formed during the reaction.

-

Polar aprotic solvents are preferred as they can solvate the cation of the base, leaving the anion more reactive, and they do not interfere with the nucleophilic substitution reaction.

Structural Characterization

Predicted Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the cycloheptyl ring (likely a broad multiplet in the range of 1.2-2.0 ppm), a multiplet for the methine proton on the cycloheptyl ring attached to the nitrogen, and two distinct triplets for the morpholine protons (one for the protons adjacent to the oxygen and one for the protons adjacent to the nitrogen). |

| ¹³C NMR | Signals for the seven carbons of the cycloheptyl ring and the four carbons of the morpholine ring. The carbon of the cycloheptyl ring attached to the nitrogen will be shifted downfield. The two sets of morpholine carbons will have distinct chemical shifts. |

| IR Spectroscopy | C-H stretching vibrations for the cycloalkyl and morpholine rings below 3000 cm⁻¹, C-N stretching, and C-O-C stretching vibrations in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₂₁NO). |

Researchers are advised to acquire and interpret their own analytical data for rigorous confirmation of the compound's structure.[4][5][6][7]

Potential Applications in Research and Drug Development

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[8][9][10] The cycloheptyl group, a lipophilic moiety, can enhance binding to hydrophobic pockets of target proteins. The combination of these two structural features in 4-Cycloheptylmorpholine makes it a valuable building block for the synthesis of novel bioactive molecules.

Hypothesized Areas of Application:

-

Scaffold for Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors. 4-Cycloheptylmorpholine could serve as a starting material for the synthesis of novel inhibitors where the cycloheptyl group interacts with a hydrophobic region of the kinase active site.

-

Central Nervous System (CNS) Active Agents: The lipophilicity imparted by the cycloheptyl group may facilitate crossing the blood-brain barrier. Therefore, derivatives of 4-Cycloheptylmorpholine could be explored for their potential as CNS-active agents.

-

Antimicrobial Agents: The morpholine scaffold is present in some antimicrobial compounds.[11] New derivatives could be synthesized and screened for antibacterial or antifungal activity.

Caption: Interplay of structural features and potential applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Cycloheptylmorpholine is not widely available, general precautions for handling morpholine derivatives should be followed. These compounds are typically considered irritants to the skin and eyes and may be harmful if ingested or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

4-Cycloheptylmorpholine (CAS No. 39198-79-3) is a readily accessible chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and other applications. This guide provides a foundational understanding of its synthesis, characterization, and potential utility, encouraging further exploration and research into this promising molecule.

References

-

Cheméo. Chemical Properties of Morpholine, 4-(1-cyclohexen-1-yl)- (CAS 670-80-4). Available from: [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

-

PubMed. Synthesis of N-substituted morpholine nucleoside derivatives. Available from: [Link]

-

PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. Available from: [Link]

-

Chemistry Stack Exchange. What is the product when cyclohexanone reacts with morpholine?. Available from: [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

-

PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]

-

ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

-

ResearchGate. Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Available from: [Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]

-

ResearchGate. Utility of the alkylation process a, Derivatizations of morpholine.... Available from: [Link]

-

PubMed Central. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Available from: [Link]

-

ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Available from: [Link]

-

ResearchGate. Product distributions of reductive amination of cyclohexanone over.... Available from: [Link]

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available from: [Link]

-

Organic Syntheses. 1-morpholino-1-cyclohexene. Available from: [Link]

-

PubChem. Morpholine. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. Available from: [Link]

-

MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Available from: [Link]

-

MDPI. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. Available from: [Link]

-

ResearchGate. (PDF) morpholine antimicrobial activity. Available from: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. Available from: [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link]

-

MDPI. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Available from: [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]

-

SpectraBase. 4-Morpholineethanol - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. CAS 39198-79-3: 4-Cycloheptylmorpholine | CymitQuimica [cymitquimica.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Exploratory Reactions of the Morpholine Ring in 4-Cycloheptylmorpholine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1] As a "privileged structure," it appears in numerous FDA-approved drugs and clinical candidates, where it often improves pharmacokinetics and target engagement.[2][3] This guide delves into the chemical reactivity of the morpholine scaffold, using 4-cycloheptylmorpholine as a representative N-cycloalkylated model. The bulky, lipophilic cycloheptyl group presents unique steric and electronic considerations that influence the regioselectivity and feasibility of various transformations. We will explore key reactive sites—the nitrogen lone pair, the α-carbons, and the ring structure itself—providing a framework for derivatization and functionalization. This document synthesizes established chemical principles with practical, field-proven insights, offering detailed protocols and mechanistic discussions to empower researchers in leveraging this versatile scaffold for drug discovery and development.

Introduction: The Morpholine Scaffold in Modern Drug Design

Morpholine, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a deceptively simple yet powerful building block in organic and medicinal chemistry.[4] Its inclusion in a molecule can confer a range of benefits:

-

Improved Physicochemical Properties: The morpholine ring typically enhances aqueous solubility and can act as a hydrogen bond acceptor, improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

Metabolic Stability: The ethereal oxygen and the tertiary amine (in N-substituted morpholines) are generally more resistant to metabolic degradation compared to more labile functional groups.

-

Synthetic Versatility: The morpholine ring is readily introduced and can be subjected to a variety of chemical transformations to explore the surrounding chemical space.[5]

The N-substituent plays a critical role in defining the molecule's properties. In our model, 4-cycloheptylmorpholine, the cycloheptyl group significantly increases lipophilicity, which can be crucial for crossing cellular membranes or engaging with hydrophobic binding pockets. Understanding the reactivity of this specific scaffold is therefore essential for late-stage functionalization and the development of structure-activity relationships (SAR).[3]

This guide provides a systematic exploration of the primary avenues for chemical modification of the 4-cycloheptylmorpholine core.

Synthesis of the Core Scaffold: 4-Cycloheptylmorpholine

The synthesis of N-alkylated morpholines is typically straightforward. For 4-cycloheptylmorpholine, two primary, reliable methods are recommended.

Method A: Reductive Amination This approach involves the reaction of morpholine with cycloheptanone in the presence of a reducing agent. It is a high-yield, one-pot procedure suitable for large-scale synthesis.

Method B: Direct N-Alkylation This classic SN2 reaction involves treating morpholine with a cycloheptyl halide (e.g., cycloheptyl bromide) in the presence of a non-nucleophilic base to scavenge the resulting acid.

A general workflow for these synthetic approaches is outlined below.

Caption: General synthetic workflows for 4-Cycloheptylmorpholine.

Key Reactive Sites and Their Transformations

The reactivity of 4-cycloheptylmorpholine can be dissected by considering its three primary reactive zones: the nitrogen atom, the carbons alpha to the nitrogen and oxygen (C2/C6), and the ring structure as a whole.

Caption: Primary reactive sites on the 4-Cycloheptylmorpholine scaffold.

Site A: Reactions at the Nitrogen Atom

The tertiary amine nitrogen is the most prominent reactive site, functioning as a Lewis base and a nucleophile.

Oxidation of the nitrogen atom to form the corresponding N-oxide is a fundamental transformation. N-oxides are valuable intermediates; they can alter a compound's polarity, serve as mild oxidants, or be used in Polonovski-type reactions for further functionalization.

-

Causality of Reagent Choice: Mild oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are typically employed. The choice depends on the substrate's sensitivity to over-oxidation or other side reactions. m-CPBA is often preferred for its reliability and clean reaction profile.

The removal of the N-alkyl group is a critical transformation in drug metabolism studies and for creating synthetic intermediates from advanced scaffolds.[6] N-dealkylation of tertiary amines can be challenging, often requiring harsh conditions. However, modern photoredox catalysis offers a milder, more functional-group-tolerant alternative.[7]

-

Mechanistic Insight: Photoredox-mediated N-dealkylation typically proceeds via a single-electron transfer (SET) from the amine to an excited photocatalyst, generating a nitrogen-centered radical cation. This intermediate can then be trapped by oxygen or another radical scavenger, leading to an iminium ion that is subsequently hydrolyzed to yield the secondary amine (morpholine) and cycloheptanone.

| Reaction Type | Typical Reagents | Product Class | Yield Potential | Reference |

| N-Oxidation | m-CPBA, H₂O₂ | N-Oxide | High | General Knowledge |

| N-Dealkylation | Ir or Ru photocatalyst, O₂, visible light | Secondary Amine | Moderate | [7] |

Site B: Functionalization of the α-Carbons (C2/C6)

The C-H bonds at the C2 and C6 positions, alpha to both the nitrogen and oxygen, are activated and represent prime targets for introducing molecular complexity.

Cross-dehydrogenative coupling (CDC) reactions enable the formation of C-N bonds directly from two C-H bonds, avoiding pre-functionalization. This is a highly atom-economical approach to α-functionalization.

-

Expertise & Rationale: These reactions often proceed through the in-situ formation of an N-acyliminium ion intermediate via oxidation. This electrophilic species is then trapped by a nucleophile (like an imide or amide). Copper or iron catalysts are frequently used to facilitate the initial oxidation step under mild conditions.[8] The choice of oxidant (e.g., tert-butyl hydroperoxide) is critical to regenerate the active catalyst and drive the reaction forward.

While less common for simple morpholines due to potential ring-opening, directed α-lithiation can be achieved with careful selection of base and temperature, followed by trapping with an electrophile. This method offers a direct route to α-substituted products.

-

Trustworthiness of Protocol: Success hinges on kinetic control. Using a strong, sterically hindered base like sec-butyllithium at very low temperatures (-78 °C) can favor proton abstraction at the α-position over nucleophilic attack at other sites. The resulting anion is then quenched with an electrophile (e.g., an alkyl halide, aldehyde, or CO₂).

Site C: Exploratory Ring-Opening Reactions

Cleavage of the morpholine ring can produce valuable linear structures containing both amine and ether functionalities. These reactions often require forcing conditions or specific catalytic systems.

Recent advances have demonstrated that the C2-C3 bond of the morpholine ring can be cleaved under visible-light photocatalysis.[9]

-

Mechanistic Insight: This transformation is believed to proceed through a radical pathway. The photocatalyst generates a reactive oxygen species or directly abstracts a hydrogen from the α-carbon, leading to a cascade of events culminating in the cleavage of the C(sp³)-C(sp³) bond. The reaction uses molecular oxygen as the terminal oxidant, making it a sustainable and green chemical method.[9]

Theoretical studies have explored the ring-opening pathways of morpholinyl radicals, which are key intermediates in combustion and atmospheric chemistry but also provide insight into potential synthetic routes.[10][11] These studies suggest that hydrogen abstraction from a carbon atom, followed by reaction with molecular oxygen, can initiate ring-opening through a series of low-energy steps. While not a standard synthetic protocol, this understanding can guide the design of novel radical-based transformations.[12]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and expected outcomes for key transformations.

Protocol 1: N-Oxidation of 4-Cycloheptylmorpholine

-

Principle: This protocol describes the oxidation of the tertiary amine nitrogen to an N-oxide using m-CPBA, a reliable and selective oxidant. The reaction is monitored by TLC for completion.

-

Materials:

-

4-Cycloheptylmorpholine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Step-by-Step Methodology:

-

Dissolve 4-cycloheptylmorpholine in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add m-CPBA portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC (stain with KMnO₄). The product N-oxide will have a lower Rf than the starting material.

-

Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-cycloheptylmorpholine N-oxide, typically as a white solid or viscous oil.

-

-

Self-Validation & Characterization:

-

¹H NMR: Expect a downfield shift of the protons on the carbons adjacent to the nitrogen (α-protons of the morpholine and the methine proton of the cycloheptyl group) by ~0.5-1.0 ppm compared to the starting material.

-

Mass Spec (ESI+): Observe the [M+H]⁺ ion corresponding to the N-oxide.

-

Protocol 2: Visible-Light Mediated Oxidative Ring-Opening

-

Principle: This protocol adapts a known method for the oxidative cleavage of the C(sp³)–C(sp³) bond in N-aryl morpholines to our N-cycloalkyl substrate.[9] It uses a photocatalyst, visible light, and oxygen as the terminal oxidant.

-

Materials:

-

4-Cycloheptylmorpholine (1.0 eq)

-

Photocatalyst (e.g., 4CzIPN, 1 mol%)

-

Acetonitrile (MeCN), anhydrous

-

Oxygen (balloon)

-

Reaction vial (e.g., 4 mL) with stir bar

-

Blue LED light source (e.g., 9W)

-

-

Step-by-Step Methodology:

-

To a reaction vial, add 4-cycloheptylmorpholine and the photocatalyst.

-

Add anhydrous MeCN to dissolve the solids (approx. 0.3 M).

-

Seal the vial, then purge with oxygen gas from a balloon for 5 minutes. Leave the balloon attached to maintain an oxygen atmosphere.

-

Place the vial approximately 5 cm from the blue LED light source and begin vigorous stirring. Use a small fan to maintain the reaction at room temperature.

-

Irradiate for 24-48 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Once the reaction is complete, remove the light source and the oxygen balloon.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the formate ester product.

-

-

Self-Validation & Characterization:

-

¹H NMR: The characteristic morpholine signals will be absent. Expect to see two new formyl proton signals (singlets) around 8.0-8.4 ppm and signals for the two different ethoxy-derived methylene groups.

-

IR Spectroscopy: Look for two distinct carbonyl stretches, likely in the 1650-1750 cm⁻¹ region, corresponding to the formate and formamide groups.

-

Conclusion and Future Outlook

4-Cycloheptylmorpholine serves as an excellent, albeit specific, model for understanding the reactivity of the broader class of N-cycloalkylated morpholines. The core reactivity is dominated by the nucleophilic nitrogen, the activated α-carbons, and the potential for ring cleavage under specific oxidative conditions. While classical transformations like N-oxidation are robust and predictable, modern catalytic methods, particularly those involving photoredox catalysis, are unlocking new and milder pathways for N-dealkylation and C-H functionalization.[7][9]

For drug development professionals, these exploratory reactions provide a toolkit for:

-

SAR Expansion: Generating analogs with diverse functional groups at the α-position.

-

Metabolite Synthesis: Accessing potential metabolites via N-dealkylation or N-oxidation for pharmacological profiling.

-

Prodrug Design: Creating novel linear compounds through controlled ring-opening.

Future research will likely focus on enhancing the stereoselectivity of α-functionalization and developing catalytic systems that can selectively functionalize one of the two equivalent α-carbons in the parent morpholine ring, further expanding the accessible chemical space for this privileged scaffold.

References

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, [Link][1]

-

PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical and Medical Research, [Link][2]

-